2-Bromo-4-(2,4-dimethylphenyl)thiazole

Medicinal Chemistry Organic Synthesis Thiazole Derivatives

2-Bromo-4-(2,4-dimethylphenyl)thiazole (CAS: 412923-64-9) is a heterocyclic building block of the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms, substituted at the 4-position with a 2,4-dimethylphenyl group and at the 2-position with a reactive bromine atom. The compound has a molecular formula of C11H10BrNS and a molecular weight of 268.17 g/mol, with standard commercial purity specifications of 95%.

Molecular Formula C11H10BrNS
Molecular Weight 268.17 g/mol
Cat. No. B13148558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(2,4-dimethylphenyl)thiazole
Molecular FormulaC11H10BrNS
Molecular Weight268.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)Br)C
InChIInChI=1S/C11H10BrNS/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3
InChIKeyMBQYMNFKYWDJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(2,4-dimethylphenyl)thiazole Procurement Guide: CAS 412923-64-9 Specifications and Sourcing


2-Bromo-4-(2,4-dimethylphenyl)thiazole (CAS: 412923-64-9) is a heterocyclic building block of the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms, substituted at the 4-position with a 2,4-dimethylphenyl group and at the 2-position with a reactive bromine atom . The compound has a molecular formula of C11H10BrNS and a molecular weight of 268.17 g/mol, with standard commercial purity specifications of 95% . It is typically supplied as a solid for research and development applications, functioning primarily as a synthetic intermediate for constructing more complex thiazole-containing molecular architectures .

Why Generic Substitution Fails for 2-Bromo-4-(2,4-dimethylphenyl)thiazole in Cross-Coupling and Medicinal Chemistry


Substituting 2-bromo-4-(2,4-dimethylphenyl)thiazole with a structurally similar analog introduces unpredictable changes in reactivity, selectivity, and target binding that are not adequately captured by simple structural similarity assessments. The 2,4-dimethyl substitution pattern on the phenyl ring is not arbitrary; it directly influences the compound's utility as a synthetic intermediate in specific reaction sequences where this exact regioisomeric arrangement is required [1]. Furthermore, the bromine atom at the 2-position of the thiazole ring provides a specific reactivity profile for cross-coupling reactions that differs markedly from chloro or iodo analogs, affecting both reaction kinetics and product yields . In medicinal chemistry contexts where this compound serves as a precursor, substitution with an alternative building block (e.g., a different dimethylphenyl regioisomer or a different halogen) would produce a different final compound altogether, requiring de novo optimization and characterization rather than simple substitution .

2-Bromo-4-(2,4-dimethylphenyl)thiazole: Quantitative Evidence for Scientific Selection


Synthetic Utility as a Building Block in Hantzsch Thiazole Synthesis

2-Bromo-4-(2,4-dimethylphenyl)thiazole serves as a key intermediate in the synthesis of biologically active thiazole derivatives via palladium-catalyzed cross-coupling reactions, where the bromine atom at the 2-position provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The compound has been employed in a three-step synthesis of the potential Nek2/Hec1 cancer cell mitosis inhibitor N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide, with the overall route proceeding through the bromo-substituted thiazole intermediate [2]. The 2,4-dimethyl substitution pattern on the phenyl ring is essential for the target binding interactions of the final inhibitor compound [3].

Medicinal Chemistry Organic Synthesis Thiazole Derivatives

Documented Application in Nek2/Hec1 Inhibitor Synthesis with Demonstrated Route Feasibility

A validated synthetic route to the Nek2/Hec1 inhibitor N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide has been reported using building blocks that include the 2-bromo-4-(2,4-dimethylphenyl)thiazole scaffold [1]. The three-step synthesis proceeds with a cumulative crude yield of 43.2% (90% × 80% × 60%), demonstrating practical feasibility for research-scale production of the target inhibitor [2]. This established route reduces development time and synthetic risk for researchers pursuing this specific molecular target or related analogs [3].

Cancer Research Kinase Inhibitors Process Chemistry

Availability of Defined Chemical Identity and Quality Specifications for Procurement

2-Bromo-4-(2,4-dimethylphenyl)thiazole (CAS 412923-64-9) is commercially available with defined quality specifications including minimum purity of 95%, clearly defined molecular formula (C11H10BrNS), and molecular weight (268.17 g/mol) . This allows for straightforward procurement, quality verification, and experimental reproducibility, which is essential for research applications . The compound is supplied with Safety Data Sheets (SDS) and Certificates of Analysis (COA) available upon request [1].

Chemical Procurement Quality Control Research Supply Chain

Best Research and Industrial Application Scenarios for 2-Bromo-4-(2,4-dimethylphenyl)thiazole


Synthesis of Nek2/Hec1 Dual Inhibitors for Cancer Cell Mitosis Research

2-Bromo-4-(2,4-dimethylphenyl)thiazole is a critical building block for synthesizing N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide, a potential inhibitor of the Nek2 and Hec1 enzymes involved in cancer cell mitosis [1]. The established three-step synthetic route using this scaffold provides a validated approach for generating this inhibitor class for biological evaluation [2]. Researchers investigating mitotic kinase inhibition in cancer can utilize this compound to produce target molecules for structure-activity relationship (SAR) studies and mechanism-of-action investigations [3].

Construction of 2,4-Disubstituted Thiazole Libraries via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 2-position of 2-bromo-4-(2,4-dimethylphenyl)thiazole serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) couplings [1]. This reactivity enables the diversification of the thiazole scaffold at the 2-position while maintaining the 2,4-dimethylphenyl group at the 4-position, facilitating the generation of compound libraries for medicinal chemistry screening programs [2]. The balanced reactivity of the C–Br bond (compared to C–Cl or C–I) provides optimal coupling efficiency under standard reaction conditions [3].

Synthesis of Factor Xa Inhibitor Intermediates for Anticoagulant Drug Discovery

2-Bromo-4-(2,4-dimethylphenyl)thiazole has been identified as an intermediate in synthetic routes to factor Xa inhibitors, which are important targets for anticoagulant drug discovery [1]. The compound can be further functionalized to produce oxygen- and sulfur-containing heteroaromatics that exhibit inhibitory activity against factor Xa, a key serine protease in the coagulation cascade [2]. Researchers developing novel anticoagulant agents can utilize this building block as a starting point for constructing thiazole-based factor Xa inhibitor candidates [3].

Structure-Activity Relationship Studies of Thiazole-Containing Bioactive Molecules

The specific 2,4-dimethyl substitution pattern on the phenyl ring of this compound is not arbitrary—it directly influences the binding interactions and biological activity of the final thiazole-containing molecules [1]. For SAR studies, using the correct regioisomer (2,4-dimethylphenyl vs 2,5-dimethylphenyl CAS 412923-65-0 vs 3,4-dimethylphenyl CAS 886367-59-5 vs 3,5-dimethylphenyl CAS 886367-88-0) is essential for generating interpretable and reproducible biological data [2]. Procurement of the correct regioisomer ensures that SAR conclusions are valid and that observed biological activities can be correctly attributed to specific structural features [3].

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